molecular formula C7H7BrN2O3 B189582 2-Bromo-6-ethoxy-3-nitropyridine CAS No. 857992-18-8

2-Bromo-6-ethoxy-3-nitropyridine

Cat. No. B189582
M. Wt: 247.05 g/mol
InChI Key: GEWJSKHRBYGHTR-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxy-3-nitropyridine is a pyridine derivative . It is a heterocyclic compound containing a bromine atom, an ethoxy group, and a nitro group.


Synthesis Analysis

The synthesis of 2-Bromo-6-ethoxy-3-nitropyridine can be achieved from 3-nitropyridine-2-amine . A process for the preparation of nitropyridine derivatives has been described in a patent .


Molecular Structure Analysis

The molecular formula of 2-Bromo-6-ethoxy-3-nitropyridine is C7H7BrN2O3 . The structure of this compound includes a bromine atom, an ethoxy group, and a nitro group attached to a pyridine ring .


Chemical Reactions Analysis

Nitropyridines, including 2-Bromo-6-ethoxy-3-nitropyridine, have unique reactivity and potential applications in scientific research, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for the study of biochemical and physiological processes.


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-6-ethoxy-3-nitropyridine is 247.04600 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .

Scientific Research Applications

Solvent Reactivity Studies

The reactivity of 2-bromo-6-ethoxy-3-nitropyridine in various solvents, particularly towards ammonia, has been explored. Higher solvent polarity was found to accelerate substitution processes, impacting the replacement of substituents in specific positions relative to the nitro group. This knowledge is crucial for synthesizing specific aminopyridine derivatives (Hertog & Jouwersma, 1953).

Synthesis Pathways

Studies have demonstrated methods to synthesize 2-amino-5-ethoxypyridine, starting from 2-aminopyridine and 3-ethoxypyridine, involving 2-bromo-6-ethoxy-3-nitropyridine as an intermediate. This highlights its role in the formation of compounds that could be significant in various chemical and pharmaceutical applications (Hertog et al., 2010).

Amination Reactions

The compound's behavior in amination reactions, particularly with potassium amide in liquid ammonia, has been studied. This research provides insights into the synthesis of amino derivatives and potential ring transformations, contributing to a deeper understanding of its chemical behavior and possible applications in organic synthesis (Streef & Hertog, 2010).

Nitration Studies

Research on the nitration of pyridine derivatives, including 2-bromo-6-ethoxy-3-nitropyridine, has revealed insights into the directive influence of different groups during these reactions. Such studies are crucial for understanding the formation of nitro compounds and their potential applications (Hertog et al., 2010).

Future Directions

Nitropyridines, including 2-Bromo-6-ethoxy-3-nitropyridine, have been studied for their unique properties and potential applications in scientific research. Future research may focus on exploring these properties and applications further .

properties

IUPAC Name

2-bromo-6-ethoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWJSKHRBYGHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355768
Record name 2-bromo-6-ethoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-ethoxy-3-nitropyridine

CAS RN

857992-18-8
Record name 2-bromo-6-ethoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium nitrate (0.625 g) was added with stirring to a solution of the compound prepared in Example 278 (0.500 g) in sulfuric acid (2.47 mL) at 0° C. The mixture was allowed to warm up to room temperature and then heated slowly to 75° C. After heating for 2 hours, the mixture was cooled to room temperature, poured into ice, pH adjusted to 4 with 10% aqueous sodium hydroxide, and the precipitated to obtain the title compound (0.440 g) having the following physical data.
Quantity
0.625 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
2.47 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HJ Den Hertog, C Jouwersma - Recueil des Travaux …, 1953 - Wiley Online Library
… 2-Bromo-6-ethoxy-3-nitropyridine (VI) was not recorded in the literature before. It was prepared by nitrating 2-bromo-6-ethoxypyridine (IX). The structure of VI follows from its synthesis …
Number of citations: 12 onlinelibrary.wiley.com

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